Benzimidazole, 4-nitro-2-(trifluoromethyl)-

Description

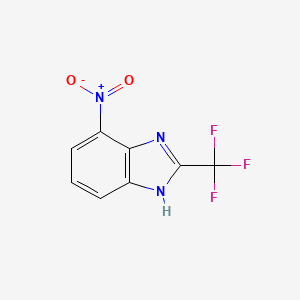

Benzimidazole, 4-nitro-2-(trifluoromethyl)- (C₈H₄F₃N₃O₂; molecular weight 232.1 g/mol) is a fluorinated benzimidazole derivative characterized by a nitro (-NO₂) group at position 4 and a trifluoromethyl (-CF₃) group at position 2 of the benzimidazole core . This compound has garnered attention in medicinal chemistry due to the electron-withdrawing properties of the nitro and trifluoromethyl groups, which enhance metabolic stability and binding affinity to biological targets. Its synthesis typically involves multi-component reactions or sequential alkylation/arylation protocols .

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHVZQKTSKYLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163532 | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14689-51-1 | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-nitro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 4-nitro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method involves the reaction of 4-nitro-2-(trifluoromethyl)benzaldehyde with o-phenylenediamine under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the production of benzimidazole, 4-nitro-2-(trifluoromethyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Benzimidazole, 4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: The major product is typically the corresponding benzimidazole derivative with an oxidized functional group.

Reduction: The major product is the amino derivative of benzimidazole.

Substitution: The major products depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Benzimidazole derivatives, including 4-nitro-2-(trifluoromethyl)-1H-benzimidazole, have been studied for their potential antimicrobial properties. Research indicates that compounds with nitro and trifluoromethyl groups exhibit activity against a range of bacterial and fungal strains. For instance, studies have shown efficacy against antibiotic-resistant pathogens, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the growth and proliferation of various cancer cell lines. Although the precise mechanism of action remains under investigation, the presence of the nitro group is believed to enhance its biological activity by increasing binding affinity to molecular targets such as DNA and proteins.

Materials Science

Thermal Stability and Electrochemical Properties

The unique structure of 4-nitro-2-(trifluoromethyl)-1H-benzimidazole contributes to its thermal stability and favorable electrochemical properties. These characteristics make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. Research has demonstrated that this compound can improve the performance of materials used in these technologies due to its ability to facilitate charge transport.

Coordination Chemistry

This benzimidazole derivative can also act as a ligand in coordination chemistry. Its ability to form complexes with metal ions opens up possibilities for catalysis and the development of new materials with tailored properties. Studies have shown that coordination complexes involving this compound exhibit unique characteristics that are beneficial for various applications in chemical synthesis and materials development.

Agricultural Chemistry

Pesticidal Applications

The physiological activity of benzimidazole derivatives has been recognized in agricultural chemistry as well. Compounds like 4-nitro-2-(trifluoromethyl)-1H-benzimidazole are being explored for their potential use as pesticides or fungicides. Their effectiveness against pests and pathogens makes them suitable candidates for protecting crops from detrimental organisms. Research has indicated that these compounds can be incorporated into formulations aimed at enhancing agricultural productivity while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of benzimidazole, 4-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the function of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzimidazole derivatives include substituent type, position, and electronic effects. Below is a comparative analysis:

Key Observations :

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Nitro (-NO₂) Position: The 4-nitro derivative exhibits stronger antiviral activity compared to 5-nitro isomers, likely due to optimal spatial alignment with target proteins .

- Halogen Substitution : Bromine or chlorine atoms increase molecular weight and lipophilicity, influencing solubility and toxicity profiles .

Antiviral and Antimicrobial Efficacy

- 4-Nitro-2-(trifluoromethyl)-benzimidazole : Demonstrates EC₅₀ values of 11–33 µM against CVB-5, RSV, and YFV viruses, outperforming 2-methyl analogues (EC₅₀ >47 µM) .

- 5-Nitro-2-(trifluoromethyl)-benzimidazole : Shows moderate biofilm inhibition in E. coli but lower potency than the 4-nitro isomer .

Mechanistic Insights

The trifluoromethyl group disrupts microbial membrane integrity, while the nitro group facilitates redox interactions with bacterial enzymes . Halogenated derivatives (e.g., bromine) may interfere with DNA replication via intercalation or alkylation .

Biological Activity

Benzimidazole derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities. The compound 4-nitro-2-(trifluoromethyl)-benzimidazole is particularly noteworthy for its potential therapeutic applications. This article examines the biological activity of this compound, including its synthesis, pharmacological effects, structure-activity relationships, and relevant case studies.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with various aldehydes or carboxylic acids under specific conditions. Recent advancements have led to the development of efficient synthetic routes that enhance yield and purity. For instance, a study utilized a nanocrystalline magnesium oxide catalyst to facilitate the formation of 2-substituted benzimidazoles under mild conditions, achieving high yields .

Biological Activity Overview

The biological activity of 4-nitro-2-(trifluoromethyl)-benzimidazole can be categorized into several key areas:

- Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial properties. For example, compounds with trifluoromethyl substitutions exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, derivatives were evaluated for their minimum inhibitory concentration (MIC) values, revealing promising activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that certain benzimidazole derivatives can act as bioreductive agents in hypoxic tumor environments. A study demonstrated that benzimidazole-4,7-diones exhibited cytotoxic effects on human lung adenocarcinoma and melanoma cell lines, promoting apoptosis through caspase activation pathways . The potential for these compounds to selectively target hypoxic tumor cells positions them as candidates for further anticancer drug development.

- Antihypertensive Effects : A recent investigation into benzimidazole derivatives revealed their ability to lower blood pressure in hypertensive rat models. The study highlighted the efficacy of compounds with trifluoromethyl substitutions in modulating angiotensin II-induced hypertension, suggesting a mechanism involving angiotensin receptor inhibition .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of various substituents at specific positions on the benzimidazole ring significantly influences their pharmacological properties. For instance:

- Trifluoromethyl Group : The incorporation of a trifluoromethyl group at the 2-position has been associated with increased lipophilicity and improved bioavailability, enhancing the overall therapeutic potential of these compounds .

- Nitro Substituents : The introduction of nitro groups at the 4-position has been linked to enhanced anticancer activity due to their role in electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes .

Case Studies

- Antimicrobial Evaluation : A comprehensive study evaluated various benzimidazole derivatives for their antimicrobial properties using broth microdilution methods. Compounds bearing trifluoromethyl groups demonstrated significant antibacterial activity with MIC values ranging from 12.5 μg/ml to 250 μg/ml against various pathogens .

- Cytotoxicity in Tumor Models : Another investigation focused on the cytotoxic effects of benzimidazole-4,7-diones in hypoxic conditions. The study employed assays measuring proliferation and apoptosis in tumor cell lines, confirming that specific derivatives could induce significant apoptotic cell death through caspase-dependent mechanisms .

- Hypertension Studies : Research assessing the antihypertensive effects of synthesized benzimidazole derivatives showed that certain compounds could effectively reduce systolic blood pressure in hypertensive rats compared to standard treatments like losartan .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 4-nitro-2-(trifluoromethyl)benzimidazole, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via condensation of substituted o-phenylenediamines with nitro-substituted aldehydes or acids under microwave-assisted conditions . Optimization includes using copper(I)/TMEDA catalysts to enhance cross-coupling efficiency . Low yields may arise from incomplete cyclization or side reactions; purification via recrystallization (e.g., using ethanol/water mixtures) and monitoring reaction progress with TLC or HPLC is critical .

Q. How can the molecular structure and crystallinity of this compound be characterized?

- Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and crystal packing . Complement with vibrational spectroscopy (FT-IR, Raman) to analyze functional groups, particularly nitro and trifluoromethyl vibrations .

Q. What safety protocols are essential for handling 4-nitro-2-(trifluoromethyl)benzimidazole in the laboratory?

- Methodology : Use nitrile gloves and Tyvek® suits to prevent dermal exposure . Work under fume hoods with local exhaust ventilation to minimize inhalation risks . Emergency measures include flushing eyes with water for 15+ minutes and using dry chemical extinguishers for fires .

Advanced Research Questions

Q. How do substituents (nitro, trifluoromethyl) influence the compound’s biological activity, and what SAR trends emerge?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogues (e.g., replacing nitro with halogens or varying trifluoromethyl positions). Compare antibacterial efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) using MIC assays . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase .

Q. What computational approaches are suitable for modeling electronic properties and charge transfer in this benzimidazole derivative?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps. Analyze charge transfer via Natural Bond Orbital (NBO) analysis . Validate with UV-Vis spectroscopy to correlate theoretical and experimental absorbance peaks .

Q. How can conflicting data on hepatotoxicity risks be resolved?

- Methodology : Conduct in vitro hepatocyte assays (e.g., HepG2 cells) to assess cytotoxicity (via MTT assay) and oxidative stress markers (e.g., glutathione depletion). Compare results with in silico predictions using QSAR models like ProTox-II .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.